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Compound of Interest

Compound Name: 5-Methyl-1,3,5-dithiazinane
CAS No.: 6302-94-9
Cat. No.: B058076
Get Quote
. J

Executive Summary & Chemical Identity

5-Methyl-1,3,5-dithiazinane (CAS: 6302-94-9) is a saturated six-membered heterocycle
containing two sulfur atoms and one nitrogen atom.[1] It is a cyclic dithiohemiaminal ether,
often formed as a thermodynamic product from the condensation of methylamine,
formaldehyde, and hydrogen sulfide.

Property Data

IUPAC Name 5-Methyl-1,3,5-dithiazinane

5,6-Dihydro-5-methyl-4H-1,3,5-dithiazine; N-

Synonyms S
Methyl-1,3,5-dithiazinane

Molecular Formula

Molecular Weight 135.25 g/mol

Colorless oil or low-melting solid (often
Appearance o
crystalline in pure form)
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Synthesis & Formation Mechanism

The formation of 5-methyl-1,3,5-dithiazinane is a classic example of a multicomponent
condensation reaction. It proceeds via the formation of reactive imine and hydroxymethyl
intermediates.

Reaction Protocol (Method A)
» Reagents: Formaldehyde (

), Hydrogen Sulfide (

), Methylamine (
).

e Stoichiometry: 3:2:1 (

).
o Conditions: Aqueous medium, typically 0—20°C.
» Mechanism: The reaction involves the initial formation of
-methylenebis(methylamine) or hydroxymethyl species, which undergo sulfuration to form

linear dithia-intermediates before cyclizing into the thermodynamically stable dithiazinane
ring.

Pathway Visualization

N-Methvl Cyclization
Formaldehyde | _Condensation _ m'etr‘fylgnﬁgz Sulfuration _ Linear 5-Methyl-1,3,5-
+ Methylamine (Intermediate) Thio-hemiaminals dithiazinane
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Caption: Stepwise formation of the 1,3,5-dithiazinane core via thiomethylation.

Spectral Analysis: NMR Spectroscopy

The NMR data of 5-methyl-1,3,5-dithiazinane reveals a dynamic ring system that prefers a
chair conformation. A critical stereochemical feature is the orientation of the N-methyl group,
which predominantly adopts the axial position due to the generalized anomeric effect
(interaction between the nitrogen lone pair and the

orbital of the C-S bonds).

Proton NMR ( NMR)

The spectrum is characterized by the symmetry of the molecule (plane of symmetry passing
through N and C2) and the distinct environments of the methylene protons.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b058076/docs?utm_src=pdf-body-img#technical-guide-spectral-analysis-of-5-methyl-1-3-5-dithiazinane
https://www.benchchem.com/product/b058076/docs?utm_src=pdf-body#technical-guide-spectral-analysis-of-5-methyl-1-3-5-dithiazinane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058076?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift

Signal ( L . Structural
. Multiplicity Integration .
Assignment Insight

ppm)

Characteristic N-
Methyl
resonance.

N- 2.30-2.50 Singlet (s) 3H 'Shf.ﬂp smglet.
indicates rapid
ring inversion or
time-averaged

signal at RT.

Deshielded by

two sulfur atoms.

Often appears as
S- asinglet at RT

Singlet (s) or AB
3.60 - 3.90 2H due to fast

-S (C2) g exchange, but
resolves into AB
guartet at low

temp.

Most deshielded
protons due to
S- combined

Singlet (s) or AB .
4.00-4.30 4H electronegativity

-N (C4, C6) a of Nand S.
Equivalent pairs

due to symmetry.

Technical Note on Dynamics: At room temperature, the ring undergoes rapid chair-chair
interconversion, often collapsing the axial and equatorial methylene protons into time-averaged
singlets. At low temperatures (<-40°C), the ring "freezes," and the methylene signals split into
distinct doublets (AB systems) with geminal coupling constants (

Hz).
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Carbon-13 NMR ( NMR)
The

spectrum is simple, displaying three distinct signals corresponding to the three unique carbon
environments.[2]

Chemical Shift (

Carbon Position Environment
ppm)
N- Methyl carbon attached to
40.0 - 42.0 _
Nitrogen.

Methylene carbon between
C2 (S-C-9) 35.0-38.0 two Sulfurs. Typically the most

shielded ring carbon.

Methylene carbons between
C4, C6 (N-C-S) 55.0 - 60.0 Nitrogen and Sulfur.
Deshielded.

Mass Spectrometry (EI-MS)

The Electron lonization (70 eV) mass spectrum is diagnostic for the dithiazinane ring structure.

Key Fragmentation Data[3]

e Molecular lon (

):m/z 135 (Base peak or high intensity).

 |sotope Pattern: A distinct M+2 peak at m/z 137 is observed with approximately 9-10%
intensity relative to the molecular ion. This is the tell-tale signature of the presence of two
Sulfur atoms (

natural abundance is ~4.2% per atom).

e Major Fragments:

o m/z 89: Loss of thioformaldehyde (
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, 46 Da). This corresponds to a retro-[2+2] or retro-[4+2] type cycloreversion.

o m/z 46:
ion.
o m/z 42/43:;

fragments.

Fragmentation Pathway

Molecular lon
[CAHONS2]+
m/z 135

Loss of CH2S |Ring Cleavage' .

- CH2S
(Thioformaldehyde)

Fragment A
[C3H7NS]+
m/z 89

Fragment B
[CH2S]+
m/z 46

Click to download full resolution via product page
Caption: Primary fragmentation pathway observed in EI-MS showing loss of thioformaldehyde.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the saturated heterocyclic nature and the absence of double bonds
(like C=N or C=S in thiones).

e 2800 — 3000 cm~1: C-H stretching (Alkyl).
e 1000 — 1200 cm~*: C-N stretching vibrations (strong bands).

¢ 600 — 800 cm~1: C-S stretching (characteristic "fingerprint” for thioethers).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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